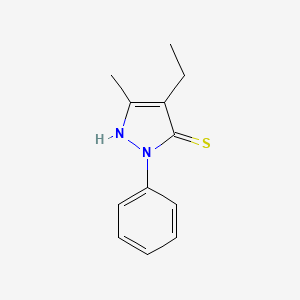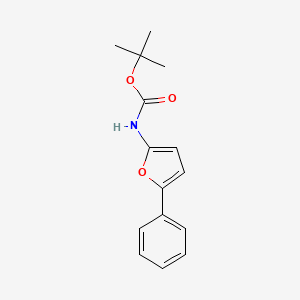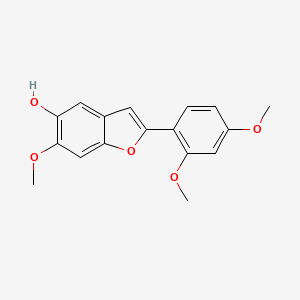![molecular formula C14H10Cl6N2O2Pt B12884051 Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum is a platinum-based compound with the molecular formula C14H12Cl6N2O2Pt. This compound is known for its unique chemical structure, which includes two 3,5-dichlorophenol groups linked by a 1,2-diaminoethane bridge, coordinated to a platinum center.
準備方法
The synthesis of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves several steps:
Synthesis of 3,5-dichlorophenol: This can be achieved through the chlorination of phenol.
Formation of 1,2-diaminoethane: This is typically synthesized from ethylene oxide and ammonia.
Coordination to Platinum: The final step involves the coordination of the 3,5-dichlorophenol and 1,2-diaminoethane to a platinum center, usually in the presence of a platinum salt such as platinum(II) chloride.
化学反応の分析
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: The chloride ligands can be substituted with other ligands such as bromides or iodides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide salts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to coordinate with different ligands.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
作用機序
The mechanism of action of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum involves its interaction with cellular components. The platinum center can form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts. This can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The compound may also interact with proteins and other biomolecules, affecting various cellular pathways .
類似化合物との比較
Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum can be compared with other platinum-based compounds such as:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer agent with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
The uniqueness of Dichloro[4,4’-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N’]platinum lies in its specific ligand arrangement, which may confer distinct chemical and biological properties .
特性
分子式 |
C14H10Cl6N2O2Pt |
|---|---|
分子量 |
646.0 g/mol |
IUPAC名 |
[2-azanidyl-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethyl]azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C14H10Cl4N2O2.2ClH.Pt/c15-7-1-5(21)2-8(16)11(7)13(19)14(20)12-9(17)3-6(22)4-10(12)18;;;/h1-4,13-14,19-22H;2*1H;/q-2;;;+4/p-2 |
InChIキー |
PSOUKAVILDCUEY-UHFFFAOYSA-L |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(C(C2=C(C=C(C=C2Cl)O)Cl)[NH-])[NH-])Cl)O.Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,8-Trichloro-3-nitrodibenzo[b,d]furan](/img/structure/B12883974.png)




![((6R,8R,13aS)-13-(Cyclohexyloxy)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)diphenylphosphine](/img/structure/B12884025.png)

![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)





![Diethyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12884080.png)
